2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity

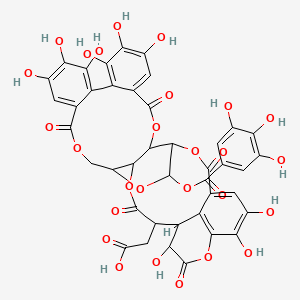

UNII-JW8L3F5IW9 refers to Chebulagic acid, a triterpenoid saponin molecule found in various medicinal plants, most notably Terminalia chebula []. Its chemical formula is C41H30O27 and it has a molecular weight of 954.6607 [].

Scientific Research Applications

Antioxidant Activity

Research suggests Chebulagic acid may possess antioxidant properties, potentially helping to protect cells from damage caused by free radicals [].

Anti-inflammatory Activity

Studies have explored the anti-inflammatory effects of Chebulagic acid, suggesting it might be beneficial in conditions like inflammatory bowel disease [].

Anticancer Properties

Some scientific investigations have looked at the potential anticancer properties of Chebulagic acid. However, more research is needed to understand its mechanisms and efficacy in cancer treatment [].

Chebulagic acid is a complex molecule with a high molecular weight (954.66 g/mol) []. It possesses multiple hydroxyl groups and a carboxylic acid group, contributing to its acidity and potential biological properties []. Chebulagic acid has attracted interest in scientific research due to its reported pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects [, ].

Molecular Structure Analysis

Chebulagic acid features a tetracyclic triterpenoid skeleton with seven or eight defined stereocenters, indicating a complex three-dimensional structure []. The presence of numerous hydroxyl groups throughout the molecule contributes to its polarity and potential for hydrogen bonding with other molecules []. However, the exact spatial arrangement of these groups is not fully elucidated, requiring further investigation [].

Chemical Reactions Analysis

While the specific synthesis pathway for Chebulagic acid in plants remains unclear, research suggests its formation involves complex enzymatic reactions starting from terpene precursors []. Detailed information on the decomposition reactions of Chebulagic acid is limited in scientific literature.

Physical And Chemical Properties Analysis

- High Molecular Weight: As mentioned earlier, the high molecular weight (954.66 g/mol) indicates a large and complex molecule [].

- Polarity: The presence of numerous hydroxyl and carboxylic acid groups suggests Chebulagic acid is likely polar, potentially affecting its solubility in water and organic solvents [].

- Acidity: The carboxylic acid group contributes to the acidic nature of Chebulagic acid [].

- Antioxidant Activity: Chebulagic acid's structure suggests potential free radical scavenging properties, contributing to its antioxidant effects [].

- Anti-inflammatory Activity: Chebulagic acid might modulate inflammatory signaling pathways, potentially explaining its anti-inflammatory properties [].

- Anticancer Activity: Studies suggest Chebulagic acid might induce cell death in cancer cells through various mechanisms, warranting further exploration [].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Wikipedia

Dihydrocortisone

Dates

[2]. Kim HJ et al. Neuroprotective Effect of Chebulagic Acid via Autophagy Induction in SH-SY5Y Cells.

Biomol Ther (Seoul). 2014 Jul;22(4):275-81.

[3]. Liu Y et al. Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation. Exp Ther Med. 2015 Jul;10(1):263-268.